
3-(4-Ethoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)piperidine typically involves the reaction of 4-ethoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 4-ethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques may also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 3-(4-ethoxyphenyl)piperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired therapeutic effects. The exact pathways involved may vary based on the specific biological system and target.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with similar structural features.
4-Ethoxybenzaldehyde: A precursor in the synthesis of 3-(4-Ethoxyphenyl)piperidine.
N-Ethylpiperidine: Another piperidine derivative with different substituents.
Uniqueness
This compound is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications, offering advantages such as enhanced reactivity and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-7-5-11(6-8-13)12-4-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 |
Clave InChI |
ZLKUJCFSIGQAOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


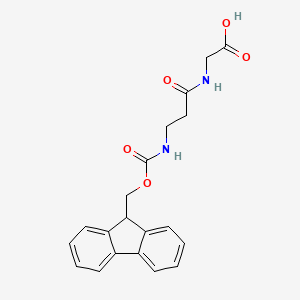

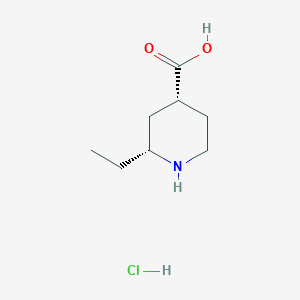
![1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one](/img/structure/B13480608.png)

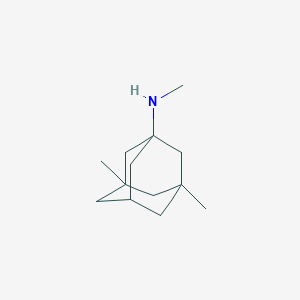
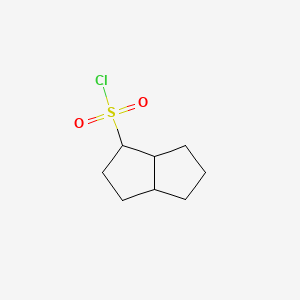
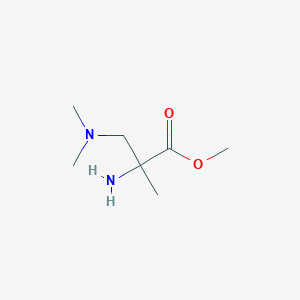
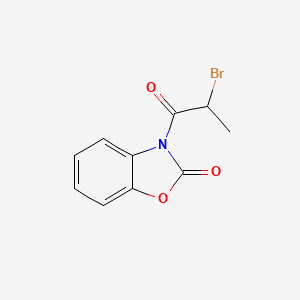



![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)

